molecular formula C₂₂H₂₆O₅ B1159227 21-Dehydro-6α-methyl Prednisone

21-Dehydro-6α-methyl Prednisone

Cat. No.: B1159227
M. Wt: 370.44
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Evolution of Synthetic Glucocorticoids and Structural Modifications

The era of synthetic glucocorticoids began after the initial use of cortisone (B1669442) in the 1950s for rheumatic diseases. bmj.com While revolutionary, natural glucocorticoids like cortisone and hydrocortisone (B1673445) possessed significant mineralocorticoid side effects. This limitation spurred a decades-long effort by the pharmaceutical industry to design synthetic analogs with enhanced anti-inflammatory power and a more favorable therapeutic profile. researchgate.netnih.gov

Early breakthroughs involved introducing a double bond in the A-ring of the steroid nucleus to create prednisone (B1679067) and prednisolone (B192156), which displayed increased glucocorticoid activity. nih.gov Subsequent research led to a variety of structural modifications aimed at optimizing efficacy and minimizing adverse effects. nih.gov This systematic alteration of the steroid backbone is a foundational concept in medicinal chemistry, where changes to a molecule's structure are correlated with changes in its biological activity. nih.gov The ultimate goal has been to dissociate the desired anti-inflammatory effects from the unwanted metabolic and mineralocorticoid consequences. researchgate.net

Rationale for 21-Dehydro and 6α-Methyl Modifications in Glucocorticoid Structure-Activity Relationships

The structure of 21-Dehydro-6α-methyl Prednisone incorporates two specific modifications, each with a distinct purpose in the study of structure-activity relationships (SAR).

6α-Methyl Modification: The addition of a methyl group at the 6α position of the steroid core, as seen in the widely used drug methylprednisolone (B1676475), is a well-established strategy to enhance anti-inflammatory potency. This modification can also significantly reduce the mineralocorticoid (salt-retaining) activity that is characteristic of earlier glucocorticoids. nih.gov

21-Dehydro Modification: The term "21-dehydro" indicates a structural change at the 21st carbon, which in active glucocorticoids typically bears a hydroxyl (-OH) group. This 21-hydroxyl group is critical for biological activity, playing a key role in anchoring the steroid within the glucocorticoid and mineralocorticoid receptors through hydrogen bonds. nih.govoup.comphysiology.org In this compound, this hydroxyl group is replaced by an aldehyde function (-CHO). synthinkchemicals.comnih.gov Studying such an analog allows researchers to probe the precise importance of the 21-hydroxyl group for receptor binding and activation. Research on related "21-deoxy" steroids has shown that removing the 21-hydroxyl group can lead to compounds that act as receptor antagonists, blocking the receptor instead of activating it. physiology.org Therefore, the 21-dehydro modification serves as a valuable tool for dissecting the molecular interactions between a steroid and its receptor.

Positioning of this compound as a Research Target or Intermediate

This compound is not utilized as a clinical drug. Instead, it is firmly positioned within the scientific community as a research chemical, a reference standard, and a synthetic intermediate. synthinkchemicals.comcoompo.com Chemical suppliers identify it as an impurity of 6α-Methyl Prednisone, a metabolite of meprednisone, or as a laboratory-grade compound for research use. coompo.com

Properties

Molecular Formula

C₂₂H₂₆O₅

Molecular Weight

370.44

Synonyms

(6α)-17-Hydroxy-6-methyl-3,11,20-trioxopregna-1,4-dien-21-al; 

Origin of Product

United States

Molecular and Cellular Pharmacodynamics of 21 Dehydro 6α Methyl Prednisone Preclinical Focus

Glucocorticoid Receptor (GR) Interaction and Transactivation Mechanisms

The initiation of glucocorticoid action is contingent upon its binding to the cytosolic Glucocorticoid Receptor (GR). frontiersin.org This interaction triggers a cascade of events leading to the modulation of gene expression.

Ligand Binding Affinity and Receptor Complex Formation in Cellular Assays

Upon ligand binding, the GR undergoes a conformational change, dissociating from a complex of chaperone proteins, including heat shock proteins (HSPs). nih.gov This unmasking of the receptor is a critical step that precedes its nuclear translocation. nih.gov

Nuclear Translocation and DNA Binding Dynamics

Following dissociation from its chaperone proteins, the ligand-bound GR complex rapidly moves into the nucleus. nih.gov This process of nuclear translocation is a fundamental step for the receptor to exert its genomic effects. nih.govnih.gov In the absence of a ligand, the GR is typically located in the cytoplasm, but upon binding to a glucocorticoid like 21-Dehydro-6α-methyl Prednisone (B1679067), it translocates to the nucleus. uconn.edu

Once inside the nucleus, the GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. frontiersin.orgnih.gov This binding can either activate or suppress gene transcription, forming the basis of the genomic actions of glucocorticoids. nih.goviapchem.org The interaction between the GR and GREs is a pivotal moment in the regulation of gene expression by these steroids. iapchem.org

Transcriptional and Non-Genomic Regulation by 21-Dehydro-6α-methyl Prednisone

Glucocorticoids exert their effects through both genomic and non-genomic mechanisms. nih.gov The former involves the direct regulation of gene expression, while the latter encompasses more rapid, transcription-independent actions. nih.gov

Modulation of Gene Expression Profiles via Glucocorticoid Response Elements (GREs)

The binding of the GR to GREs leads to significant changes in the transcriptional landscape of the cell. frontiersin.org This can result in the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes. nih.gov For example, methylprednisolone (B1676475) has been shown to upregulate the expression of genes like Glucocorticoid-Induced Leucine Zipper (GILZ) and Myeloid cell leukemia-1 (MCL-1), both of which have anti-inflammatory and anti-apoptotic roles. nih.gov Conversely, it can suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interferon-gamma (IFNG). nih.gov

A study on methylprednisolone's effect on CD4+ T lymphocytes identified several differentially expressed genes, highlighting the compound's influence on specific cellular pathways. nih.gov

Table 1: Genes Differentially Expressed by Methylprednisolone in CD4+ T Lymphocytes

Gene Regulation
B3GNT3 Downregulated
ZNF683 Downregulated
IFNG Downregulated
TNF Downregulated
DEFA4 Upregulated
CTSG Upregulated
DEFA8P Upregulated
AZU1 Upregulated
MPO Upregulated
ELANE Upregulated
PRTN3 Upregulated

Source: Adapted from microarray data on methylprednisolone's effects in vivo. nih.gov

Characterization of Non-Genomic Actions and Rapid Signaling Pathways

In addition to their genomic effects, glucocorticoids can elicit rapid, non-genomic responses that occur within minutes. oup.comoup.com These actions are too swift to be explained by changes in gene transcription and are thought to be mediated by membrane-associated glucocorticoid receptors (mGRs). oup.comnih.gov

Studies on methylprednisolone have shown that it can rapidly influence neurotransmitter release in the hippocampus through non-genomic mechanisms. nih.govnih.gov These effects are believed to involve the activation of membrane-bound corticosteroid receptors. nih.gov Furthermore, rapid glucocorticoid signaling can involve the activation of G protein-coupled receptors and the subsequent production of second messengers like cAMP. oup.comnih.gov This can lead to the activation of various protein kinases, such as protein kinase A (PKA) and mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38. oup.com

Modulation of Specific Cellular Signaling Pathways

The therapeutic and physiological effects of glucocorticoids are a result of their ability to modulate a wide array of cellular signaling pathways. nih.gov This modulation can occur through both genomic and non-genomic mechanisms.

Through its interaction with the GR, this compound is expected to influence key inflammatory pathways. A primary mechanism is the inhibition of the transcription factor nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response. nih.gov By preventing NF-κB from activating pro-inflammatory genes, glucocorticoids exert potent anti-inflammatory effects. nih.govdrugbank.com

Furthermore, glucocorticoids can modulate the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in tissue repair and inflammation. nih.govmdpi.com They can also impact pathways related to cell metabolism, growth, and apoptosis. nih.govnih.gov The non-genomic actions of glucocorticoids can lead to the rapid activation of signaling cascades involving MAPKs and other kinases, influencing a variety of cellular processes. oup.com

Table 2: Summary of Preclinical Pharmacodynamic Properties of 6α-Methylated Glucocorticoids

Parameter Description
Receptor Binding Binds to cytosolic Glucocorticoid Receptor (GR), leading to its activation. frontiersin.org
Nuclear Translocation The activated GR-ligand complex translocates to the nucleus. nih.govuconn.edu
Genomic Action Binds to Glucocorticoid Response Elements (GREs) to regulate gene transcription. nih.govfrontiersin.org
Non-Genomic Action Mediated by membrane-associated receptors, leading to rapid signaling events. oup.comnih.gov

| Key Modulated Pathways | NF-κB, TGF-β, MAPK signaling pathways. nih.govnih.govoup.com |

Interactions with NF-κB and AP-1 Signaling Cascades

Glucocorticoids, as a class, exert significant anti-inflammatory effects through their interaction with key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) cascades. These transcription factors are central regulators of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

The primary mechanism of action involves the binding of the glucocorticoid to the cytosolic glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus, where it can interfere with NF-κB and AP-1 signaling through several mechanisms:

Direct Tethering: The activated GR can directly bind to NF-κB and AP-1 proteins, preventing them from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes. This protein-protein interaction is a cornerstone of glucocorticoid-mediated immunosuppression.

Induction of IκBα: Glucocorticoids can upregulate the expression of the inhibitor of κBα (IκBα). IκBα binds to NF-κB in the cytoplasm, sequestering it and preventing its translocation to the nucleus. This leads to a sustained inhibition of NF-κB activity.

Competition for Coactivators: The activated GR can compete with NF-κB and AP-1 for limited amounts of essential coactivator proteins, such as CREB-binding protein (CBP) and p300. This competition effectively reduces the transcriptional activity of all three transcription factors.

Studies on methylprednisolone have demonstrated its ability to inhibit the phosphorylation and subsequent activation of NF-κB in various cell types. nih.gov For instance, in human T lymphoblastoid leukemia MOLT-4 cells, methylprednisolone was shown to significantly inhibit the phosphorylation of NF-κB. nih.gov Similarly, research on prednisone has shown its capacity to inhibit the NF-κB signaling pathway in the context of adriamycin-induced nephropathy in rats, contributing to its protective effects on podocytes. menoufia-med-j.com

Signaling CascadeMechanism of Inhibition by Glucocorticoids (e.g., Methylprednisolone, Prednisone)Key Molecular Interactions
NF-κB Direct tethering to NF-κB subunits (p65/p50), preventing DNA binding.GR-p65/p50 interaction
Induction of the inhibitor protein IκBα, sequestering NF-κB in the cytoplasm.Increased IκBα gene transcription
Competition for essential coactivator molecules like CBP/p300.GR competition with NF-κB for coactivators
AP-1 Direct tethering to AP-1 components (c-Fos/c-Jun), inhibiting transcriptional activity.GR-c-Fos/c-Jun interaction
Competition for essential coactivator molecules like CBP/p300.GR competition with AP-1 for coactivators

Effects on MAPK and PI3K/Akt Pathways in Cellular Models

The MAPK family includes several key kinases such as ERK, JNK, and p38. These are activated by various extracellular stimuli and play a significant role in the inflammatory response. Glucocorticoids can interfere with MAPK signaling, although the exact mechanisms are complex and can be cell-type specific. One proposed mechanism is the induction of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs, thereby downregulating their signaling.

The PI3K/Akt pathway is a critical regulator of cell survival and is also implicated in inflammation. Studies on methylprednisolone have shown its ability to inhibit the PI3K/Akt pathway. nih.gov In a model of experimental autoimmune encephalomyelitis (EAE), methylprednisolone treatment led to a decrease in the phosphorylation levels of Akt, FoxO1, and mTOR, key components of this pathway. nih.govnih.gov This inhibition of the PI3K/Akt/mTOR signaling pathway was associated with a reduction in neuroinflammation. nih.govnih.gov Similarly, prednisone has been found to inhibit the focal adhesion kinase (FAK)/receptor activator of NF-κB ligand (RANKL)/MAPK signaling pathway in a rat model of nephropathy. menoufia-med-j.com

Signaling PathwayEffect of Glucocorticoids (e.g., Methylprednisolone)Cellular Model/ContextReference
MAPK Inhibition of JNK phosphorylationRats with adriamycin-induced nephropathy (Prednisone) menoufia-med-j.com
PI3K/Akt Decreased phosphorylation of Akt, FoxO1, and mTORExperimental Autoimmune Encephalomyelitis (EAE) mice (Methylprednisolone) nih.govnih.gov

Mechanisms of Immunomodulation and Anti-inflammatory Action at a Molecular/Cellular Level

The immunomodulatory and anti-inflammatory effects of glucocorticoids are multifaceted, stemming from their ability to influence a wide range of immune cells and inflammatory processes. These actions are primarily mediated by the glucocorticoid receptor.

Upon activation, the GR can either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory proteins. This dual action allows for a broad and potent suppression of the inflammatory cascade.

Cellular Assays for Cytokine Production and Inflammatory Mediator Release

A hallmark of glucocorticoid action is the profound suppression of pro-inflammatory cytokine and mediator production. Cellular assays are instrumental in quantifying these effects.

Cytokine Production: Glucocorticoids like methylprednisolone have been shown to significantly reduce the production of key pro-inflammatory cytokines. In patients with acute respiratory distress syndrome (ARDS), prolonged treatment with methylprednisolone resulted in sustained reductions in plasma concentrations of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). Another study in pediatric ARDS patients showed that methylprednisolone administration was associated with a significant decrease in IL-6 levels. nih.gov

Inflammatory Mediator Release: The synthesis of other inflammatory mediators is also potently inhibited. For example, glucocorticoids suppress the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins (B1171923), which are key mediators of pain and inflammation. They also inhibit the release of histamine (B1213489) from mast cells and basophils.

Cytokine/MediatorEffect of Glucocorticoids (e.g., Methylprednisolone)Cellular/Clinical ContextReference
TNF-α Decreased plasma concentrationPatients with unresolving ARDS
IL-1β Decreased plasma concentrationPatients with unresolving ARDS
IL-6 Decreased plasma concentrationPatients with unresolving ARDS, Pediatric ARDS nih.gov
Prostaglandins Inhibition of synthesis via COX-2 suppressionGeneral anti-inflammatory mechanism

Inhibition of Pro-inflammatory Enzyme Activities

The anti-inflammatory effects of glucocorticoids are also mediated through the direct or indirect inhibition of several pro-inflammatory enzymes.

Phospholipase A2 (PLA2): A key mechanism is the induction of lipocortin-1 (also known as annexin (B1180172) A1). Lipocortin-1 inhibits the activity of phospholipase A2, the enzyme responsible for releasing arachidonic acid from cell membranes. By limiting the availability of arachidonic acid, glucocorticoids effectively block the production of both prostaglandins (via the cyclooxygenase pathway) and leukotrienes (via the lipoxygenase pathway), both of which are potent inflammatory mediators.

Cyclooxygenase-2 (COX-2): As mentioned previously, glucocorticoids suppress the expression of the inducible form of cyclooxygenase, COX-2, at sites of inflammation. This further contributes to the reduction in prostaglandin (B15479496) synthesis.

Inducible Nitric Oxide Synthase (iNOS): Glucocorticoids can also inhibit the expression of iNOS, an enzyme that produces large amounts of nitric oxide (NO) during inflammation. Excessive NO production can contribute to tissue damage and vasodilation.

Pro-inflammatory EnzymeMechanism of Inhibition by GlucocorticoidsConsequence
Phospholipase A2 (PLA2) Induction of Lipocortin-1 (Annexin A1)Decreased release of arachidonic acid
Cyclooxygenase-2 (COX-2) Repression of gene transcriptionDecreased synthesis of prostaglandins
Inducible Nitric Oxide Synthase (iNOS) Repression of gene transcriptionDecreased production of nitric oxide

Metabolic Pathways and Biotransformation of 21 Dehydro 6α Methyl Prednisone Preclinical Focus

Hepatic and Extrahepatic Metabolism of 21-Dehydro-6α-methyl Prednisone (B1679067)

The liver is the principal site for the metabolism of corticosteroids. Following systemic absorption, 21-Dehydro-6α-methyl Prednisone would be expected to undergo extensive hepatic biotransformation. Extrahepatic metabolism, for instance in the kidneys or lungs, may also contribute to a lesser extent, a phenomenon observed with other glucocorticoids.

The initial phase of metabolism (Phase I) for corticosteroids predominantly involves oxidation reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Specifically, the CYP3A subfamily, with CYP3A4 being the most abundant isoform in the adult human liver, plays a pivotal role. For structurally similar compounds like methylprednisolone (B1676475), CYP3A4 mediates hydroxylation reactions, which are crucial for their inactivation and subsequent elimination. It is highly probable that this compound is also a substrate for CYP3A enzymes, undergoing oxidative metabolism. The 21-dehydro structure suggests that the C21 position is a likely site for initial metabolic attack, potentially involving reduction to the corresponding alcohol, 6α-methylprednisolone, which would then enter its known metabolic pathways.

Common oxidative reactions for corticosteroids include 6β-hydroxylation, and it is plausible that this compound or its immediate metabolites would also be substrates for such reactions.

Following Phase I oxidation, the resulting metabolites, now possessing hydroxyl groups, undergo Phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, preparing them for excretion. The primary conjugation pathways for steroid metabolites are glucuronidation and sulfation.

Glucuronidation: This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the steroid metabolite, catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are highly water-soluble and are readily excreted in the urine and, to a lesser extent, in the bile.

Sulfation: In this pathway, a sulfonate group is attached to the steroid metabolite, a reaction catalyzed by sulfotransferases (SULTs). The sulfated conjugates are also water-soluble and are eliminated primarily via the kidneys. For other corticosteroids, both sulfate (B86663) and glucuronide conjugates have been identified in urine, and a similar excretion profile would be anticipated for metabolites of this compound.

Identification and Structural Elucidation of Major Metabolites of this compound

The definitive identification of the major metabolites of this compound would require specific preclinical studies involving its administration to animal models or incubation with liver microsomes, followed by advanced analytical techniques.

The structural elucidation of steroid metabolites is heavily reliant on a combination of chromatographic separation and spectroscopic analysis.

Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for detecting and identifying metabolites in biological matrices. The accurate mass measurements and fragmentation patterns provide crucial information about the elemental composition and structure of the metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H and 13C NMR, is indispensable for the unambiguous structural characterization of isolated metabolites. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) allow for the complete assignment of the proton and carbon signals, confirming the exact sites of metabolic modification.

While specific NMR and MS data for metabolites of this compound are not available, studies on related compounds like methylprednisolone have successfully used these techniques to identify various hydroxylated and conjugated metabolites.

Once major metabolites are identified and synthesized or isolated, their biological activity is typically assessed using various in vitro systems. This is crucial to determine if the metabolites retain any of the pharmacological activity of the parent compound or if they are pharmacologically inert. For corticosteroids, in vitro assays could include receptor binding assays to determine their affinity for the glucocorticoid receptor, and cell-based assays to measure their anti-inflammatory or immunosuppressive effects. For instance, studies on the metabolites of other corticosteroids have generally shown significantly reduced glucocorticoid activity compared to the parent drug.

In Vitro Metabolic Stability and Enzyme Induction/Inhibition Studies

Preclinical evaluation of a new chemical entity routinely includes in vitro studies to assess its metabolic stability and its potential to interact with drug-metabolizing enzymes.

Metabolic Stability: The metabolic stability of this compound would likely be determined by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. Such studies provide an estimate of its intrinsic clearance and can help predict its in vivo half-life.

Enzyme Induction/Inhibition: It is also important to assess whether a compound can induce or inhibit the activity of key drug-metabolizing enzymes, such as the CYP450 family.

Induction: Some corticosteroids are known to induce the expression of CYP3A4. This can lead to drug-drug interactions by accelerating the metabolism of co-administered drugs that are also CYP3A4 substrates.

Inhibition: Conversely, a compound might inhibit the activity of CYP enzymes, leading to increased plasma concentrations of co-administered drugs and potential toxicity.

Studies on methylprednisolone have shown that it has a moderate potential for CYP3A induction. It would be necessary to conduct specific in vitro studies to determine the enzyme induction and inhibition profile of this compound.

Table of Potential Metabolic Reactions for this compound

Phase Reaction Type Potential Enzyme Family Potential Outcome
Phase I Reduction Carbonyl Reductases Conversion of the 21-oxo group to a hydroxyl group, forming 6α-methylprednisolone.
Phase I Hydroxylation Cytochrome P450 (e.g., CYP3A4) Addition of hydroxyl groups at various positions on the steroid nucleus (e.g., 6β-position).
Phase II Glucuronidation UDP-Glucuronosyltransferases (UGTs) Conjugation of hydroxylated metabolites with glucuronic acid for excretion.

Microsomal and Hepatocyte Incubation Assays for Metabolic Stability

In preclinical drug development, determining the metabolic stability of a new chemical entity is crucial for predicting its in vivo pharmacokinetic profile, such as half-life and clearance. In vitro assays using liver microsomes and hepatocytes are standard methods for this assessment.

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Incubating a compound with liver microsomes in the presence of necessary cofactors like NADPH allows for the evaluation of Phase I metabolic reactions. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.

Hepatocytes, being intact liver cells, contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, as well as transporters. Incubation with hepatocytes provides a more comprehensive picture of a compound's metabolic fate, encompassing both primary and secondary metabolism.

For a compound structurally similar to methylprednisolone, it is anticipated that the primary route of metabolism would be via CYP3A4-mediated hydroxylation. The stability of such a compound would be assessed in liver microsomes and hepatocytes from various species (e.g., human, rat, mouse, dog) to understand inter-species differences in metabolism.

Table 1: Representative Metabolic Stability of Methylprednisolone in Liver Microsomes

SpeciesHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human4530.8
Rat2849.5
Dog5525.2
Mouse2069.3

This data is representative for a compound primarily cleared by CYP3A4 and does not represent actual data for this compound.

Table 2: Representative Metabolic Stability of Methylprednisolone in Hepatocytes

SpeciesHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/106 cells)
Human907.7
Rat6510.7
Dog1106.3

This data is representative for a compound undergoing both Phase I and Phase II metabolism and does not represent actual data for this compound.

Assessment of Potential Drug-Drug Interactions with Metabolic Enzymes

Given that this compound is a derivative of methylprednisolone, its potential for drug-drug interactions (DDIs) would likely be centered around the CYP3A4 enzyme. Methylprednisolone is a known substrate of CYP3A4. pfizer.com Therefore, co-administration with strong inhibitors or inducers of CYP3A4 could significantly alter its plasma concentrations.

Preclinical assessment of DDI potential involves in vitro studies to determine if the compound is an inhibitor or inducer of major CYP enzymes.

Inhibition Assays: The potential of a compound to inhibit specific CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is evaluated in human liver microsomes. This is typically done by measuring the formation of a specific metabolite from a probe substrate in the presence and absence of the test compound. The concentration of the test compound that causes 50% inhibition (IC50) is determined.

Induction Assays: The potential of a compound to induce the expression of CYP enzymes is typically assessed using cultured human hepatocytes. Hepatocytes are treated with the test compound for a period of time (e.g., 48-72 hours), and the activity and mRNA levels of CYP enzymes are measured.

Based on the behavior of methylprednisolone, it is not expected to be a significant inducer of CYP enzymes. nih.gov However, as a substrate of CYP3A4, its metabolism can be inhibited by potent CYP3A4 inhibitors. Some corticosteroids have been shown to be competitive inhibitors of CYP3A-mediated metabolism. nih.gov

Table 3: Representative CYP450 Inhibition Profile for a Methylprednisolone-like Compound

CYP IsozymeIC50 (µM)Potential for Inhibition
CYP1A2> 100Low
CYP2C9> 100Low
CYP2C19> 100Low
CYP2D6> 100Low
CYP3A4 (Midazolam hydroxylation)~50Low to Moderate

This data is representative and does not represent actual data for this compound.

Table 4: Representative Effect of CYP3A4 Modulators on the Metabolism of a Methylprednisolone-like Compound in Human Liver Microsomes

ModulatorTypeEffect on Metabolism Rate
KetoconazoleCYP3A4 InhibitorSignificant Decrease
RifampicinCYP3A4 Inducer (pre-treatment of hepatocytes)Significant Increase

This table illustrates the expected interactions based on the known metabolism of methylprednisolone and does not represent actual data for this compound.

Preclinical Pharmacological Investigations of 21 Dehydro 6α Methyl Prednisone

In Vitro Pharmacological Profiling

In vitro studies are fundamental to characterizing the pharmacological profile of a new chemical entity. These laboratory-based assays, conducted outside of a living organism, provide initial data on a compound's interaction with its biological targets and its effects on cellular functions. For a steroidal compound like 21-Dehydro-6α-methyl Prednisone (B1679067), this profiling primarily involves assessing its binding affinity and functional potency at steroid receptors and evaluating its activity in cell-based models of inflammation and immunity.

The biological activities of glucocorticoids are mediated through their binding to and activation of the glucocorticoid receptor (GR) and, to a lesser extent, the mineralocorticoid receptor (MR). nih.gov The affinity with which a compound binds to these receptors and its ability to trigger a functional response (transactivation or transrepression) are key determinants of its potency and potential for side effects. nih.govpsu.edu

While direct binding data for 21-Dehydro-6α-methyl Prednisone is not extensively published, its pharmacological properties can be inferred from its structural components: the prednisone backbone, a 6α-methyl group, and a modification at the C21 position. The prednisone structure itself, which contains a Δ1-dehydro-configuration, is known to increase glucocorticoid potency. psu.edu The addition of a 6α-methyl group, as seen in methylprednisolone (B1676475), further enhances glucocorticoid activity. psu.edu

In vitro transactivation assays using cells transfected with human GR or MR are standard methods to quantify functional potency. psu.edu Studies comparing various steroids have shown that 6α-methylprednisolone has a potent ability to activate the GR, with an EC50 value (the concentration required to elicit a half-maximal response) of approximately 2 to 7 x 10⁻⁹ M, which is comparable to other potent glucocorticoids like prednisolone (B192156) and 9α-fluorocortisol. psu.edu Conversely, structural features like the Δ1-dehydro-configuration and methyl groups tend to reduce the potency at the MR, which is a desirable trait for minimizing mineralocorticoid-related side effects like sodium retention. psu.eduresearchgate.net In binding competition experiments with the human MR, 6α-methylprednisolone and prednisolone showed similar, and relatively weaker, displacement of the ligand ³H-aldosterone compared to potent mineralocorticoids. psu.edu

Table 1: Comparative In Vitro Glucocorticoid Receptor (GR) Potency of Related Steroids This table presents data on compounds structurally related to this compound to provide context for its expected activity.

CompoundRelative MC Potency (Aldosterone = 100)Relative GC Potency (Cortisol = 100)GR Transactivation (EC50 in M)
Prednisolone12400~2-7 x 10⁻⁹
6α-Methylprednisolone10500~2-7 x 10⁻⁹
Dexamethasone<12500Not specified
Betamethasone<13000Not specified

Source: Adapted from data presented in scientific literature. psu.edu

The anti-inflammatory and immunosuppressive effects of glucocorticoids stem from their ability to alter gene expression in immune cells, leading to the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory factors. mdpi.comnih.gov Cell-based assays are employed to model these effects. For instance, human peripheral blood mononuclear cells (PBMCs) can be stimulated with mitogens to produce inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Studies on methylprednisolone demonstrate its potent dose-dependent inhibition of such cytokine production. nih.gov This action is a hallmark of glucocorticoid receptor-mediated immunosuppression. nih.gov Glucocorticoids like prednisone and methylprednisolone exert their effects on a wide variety of immune cells, including T-cells, B-cells, macrophages, and dendritic cells. nih.govfrontiersin.org They can induce apoptosis (programmed cell death) in certain immune cell populations, such as T-lymphocytes, and inhibit the function of others, thereby controlling the inflammatory cascade. mdpi.comnih.gov Given its structural similarity to methylprednisolone, this compound is expected to exhibit a strong profile in these cell-based assays, effectively suppressing the production of key inflammatory cytokines and modulating immune cell function.

In Vivo Animal Model Studies

Following in vitro characterization, promising compounds are advanced to in vivo studies using animal models. These models are crucial for understanding a drug's efficacy, pharmacodynamics, and comparative effectiveness in a complex biological system that mimics human diseases.

Glucocorticoids are tested in a variety of established animal models of human diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, collagen-induced arthritis (CIA) for rheumatoid arthritis, and murine models of lupus. mdpi.com In the EAE model, a range of glucocorticoids have been shown to ameliorate the clinical symptoms of neuroinflammation in a dose-dependent manner. mdpi.com Similarly, in models of arthritis, glucocorticoids can reduce synovial inflammation and joint destruction. mdpi.com

Prednisone, for example, has been investigated in a murine model of crystalline silica-triggered lupus. nih.gov In studies on experimental autoimmune uveitis (EAU), an animal model for autoimmune eye disease, prednisone treatment was shown to reverse many of the immunological changes associated with the disease. frontiersin.org Methylprednisolone has been extensively studied in the EAE rat model, where it is used as a standard therapy to manage acute inflammation. nih.gov These studies confirm the potent anti-inflammatory and immunosuppressive effects of the prednisone and methylprednisolone structures in vivo, suggesting a high probability of efficacy for closely related derivatives in similar models.

Comparative studies are essential to benchmark a new compound against existing standards of care. While direct comparative studies featuring this compound are not widely available, research comparing its parent compounds provides valuable context.

Table 2: Summary of Prednisone Effects in a cSiO₂-Induced Lupus Murine Model

FindingVehicle ControlLow-Dose PrednisoneModerate-Dose Prednisone
Kidney InflammationPresentReducedReduced
Systemic AutoantibodiesElevatedNot significantly reducedNot significantly reduced
Survival TimeReduced vs. healthyNot improvedNot improved
Lean Muscle MassStableStableSignificantly reduced

Source: Based on findings from a comparative study in a lupus-prone mouse model. nih.gov

Mechanistic Animal Studies on Target Engagement and Pharmacodynamic Biomarkers

Mechanistic studies aim to understand how a drug produces its effects. This involves confirming that the drug interacts with its intended target (target engagement) in a living system and identifying biomarkers that can measure the biological response to the drug (pharmacodynamics).

For glucocorticoids, target engagement involves binding to the GR in various tissues. The subsequent biological cascade can be tracked using pharmacodynamic biomarkers. In animal models, these can include measuring the suppression of endogenous cortisol levels, which indicates engagement with the hypothalamic-pituitary-adrenal (HPA) axis, or assessing changes in liver glycogen (B147801) content. nih.gov

More advanced mechanistic studies utilize techniques like single-cell transcriptional profiling. In a mouse model of autoimmune uveitis, prednisone treatment was shown to reprogram the entire immune cell landscape. frontiersin.org It reversed the activation of T and B cells and altered the expression of hundreds of genes and key transcription factors like Fosb and Jun. frontiersin.org This provides a detailed molecular blueprint of the drug's immunosuppressive action. Other studies have investigated downstream signaling pathways; for example, methylprednisolone was found to increase neuronal apoptosis during autoimmune inflammation in the central nervous system by suppressing the phosphorylation of the mitogen-activated protein kinase (MAPK), an important neuroprotective pathway. nih.gov These types of studies provide deep insights into the specific molecular actions of glucocorticoids, revealing both their therapeutic mechanisms and potential liabilities.

Biomarker Analysis in Animal Tissues and Fluids

No preclinical studies detailing the analysis of biomarkers in animal tissues and fluids following the administration of this compound were found in the public domain.

Gene and Protein Expression Analysis in Preclinical Models

There is no available scientific literature reporting on the analysis of gene and protein expression in preclinical models in response to treatment with this compound.

Advanced Analytical Methodologies for Research on 21 Dehydro 6α Methyl Prednisone

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental in pharmaceutical analysis for separating individual components from a mixture. For corticosteroids like 21-Dehydro-6α-methyl Prednisone (B1679067), which often exist in complex matrices with structurally similar compounds, high-resolution separation techniques are indispensable. nih.govhitachi-hightech.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are the cornerstones of pharmaceutical analysis for purity assessment and quantification. nih.govlcms.cz These techniques separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For corticosteroids, reversed-phase HPLC with a C18 column is a common choice. nih.govlcms.cz

UHPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (typically under 2 µm), leading to significantly faster analysis times and improved resolution. hitachi-hightech.comlcms.cz A study on the separation of seven glucocorticoids demonstrated that a UHPLC method could achieve separation within two minutes, showcasing excellent stability and reproducibility with relative standard deviations for retention times being minimal. lcms.cz The choice of organic solvent in the mobile phase, such as acetonitrile (B52724) versus methanol, can alter the elution order of steroids due to different interactions, providing a tool for method optimization. hitachi-hightech.com

Table 1: Exemplary HPLC/UHPLC Conditions for Corticosteroid Analysis

ParameterHPLC Method for 6α-methylprednisolone acetate (B1210297) impurities nih.govUHPLC Method for Glucocorticoid Separation lcms.cz
Column C18Accucore (Solid Core)
Mobile Phase Gradient elution with water, methanol, and acetonitrileIsocratic or gradient with water/acetonitrile
Flow Rate Not specified0.4 - 0.7 mL/min
Detection UVDiode Array Detector (DAD)
Temperature Not specified60 °C
Key Finding Successful separation and identification of eight impurities. nih.govSeparation of seven components in under 2 minutes with high reproducibility. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Metabolites

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govtandfonline.com For non-volatile compounds like corticosteroids and their metabolites, chemical derivatization is a mandatory step to increase their volatility. nih.govacs.orgtandfonline.com This typically involves silylation, which replaces active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, and methoximation to protect keto groups. tandfonline.comyoutube.com

The derivatized metabolites can then be separated by the gas chromatograph and detected by the mass spectrometer, which provides detailed structural information based on the fragmentation patterns of the molecules. nih.govxml-journal.net This technique is particularly useful for identifying metabolites in complex biological samples like urine. nih.govnih.gov For instance, research on methylprednisolone (B1676475) metabolism in equine urine successfully identified three metabolites after derivatization, confirming their structures through their mass spectra. nih.gov

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it an invaluable tool for both the quantification and structural elucidation of pharmaceutical compounds. tandfonline.comohsu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for trace analysis and metabolite profiling due to its exceptional sensitivity and selectivity. nih.govnih.govsciex.com This technique allows for the detection and quantification of compounds at very low concentrations (sub-ng/L levels) in complex matrices such as plasma and environmental water samples. nih.gov

In a typical LC-MS/MS workflow, the LC system separates the compounds, which are then ionized (e.g., by electrospray ionization - ESI) and introduced into the mass spectrometer. Tandem MS (MS/MS) involves selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides a high degree of specificity. nih.gov Extensive studies on the metabolism of prednisolone (B192156) have utilized LC-MS/MS to detect and characterize over 20 metabolites in human urine, some of which were previously undescribed. nih.govsigmaaldrich.com This highlights the power of LC-MS/MS in providing a comprehensive picture of a drug's metabolic fate. nih.govyoutube.com

Table 2: LC-MS/MS Parameters for Corticosteroid Analysis

ApplicationIonization ModeKey FindingsReference
Trace analysis in waterESIPQLs in the low ng/L to sub-ng/L range. nih.gov
Prednisolone metabolite profilingESI (Positive and Negative)Detected parent compound and 20 metabolites. nih.govsigmaaldrich.com
Methylprednisolone metabolite studyESIIdentified 15 metabolites, including 5 new ones. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). creative-proteomics.com This precision allows for the determination of the elemental composition of a molecule, which is a critical step in identifying unknown compounds or confirming the structure of known ones. creative-proteomics.com

For 21-Dehydro-6α-methyl Prednisone and its related substances, HRMS is instrumental in confirming their identity. By comparing the experimentally measured accurate mass with the calculated theoretical mass, the elemental formula can be confidently assigned. This is particularly valuable when authentic reference standards are not available. The combination of chromatographic separation with HRMS detection (LC-HRMS) is a powerful strategy for impurity profiling and structural elucidation in pharmaceutical development.

Spectroscopic Methods for Comprehensive Structural Elucidation

While chromatography and mass spectrometry are powerful for separation and identification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the specific arrangement of atoms within a molecule, which is essential for unambiguous structure confirmation. sci-hub.ruslideshare.net

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for de novo structure elucidation. ¹H and ¹³C NMR experiments provide information about the chemical environment of hydrogen and carbon atoms, respectively. sci-hub.ruuzh.ch For a complex steroid structure like this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivities between protons and between protons and carbons, helping to piece together the molecular puzzle. sci-hub.runih.gov The chemical shifts of the methyl groups and other key protons and carbons provide a unique fingerprint of the steroid nucleus and its substituents. nih.govnih.gov

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. Specific vibrational frequencies correspond to particular bonds, such as C=O (carbonyl), O-H (hydroxyl), and C=C (alkene) bonds. For this compound, IR spectroscopy can confirm the presence of the ketone and aldehyde functionalities, as well as the characteristic steroid backbone vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to identify chromophores (light-absorbing groups) within a molecule. The conjugated diene system in the A-ring of prednisone derivatives gives rise to a characteristic strong UV absorption, which is useful for detection and quantification in HPLC analysis. slideshare.netnih.gov

Table 3: Spectroscopic Data for Corticosteroid Structural Analysis

TechniqueInformation ProvidedApplication to this compound
¹H NMR Chemical environment and connectivity of hydrogen atoms. sci-hub.ruConfirms the steroid backbone and substituent positions. nih.govresearchgate.net
¹³C NMR Chemical environment of carbon atoms. sci-hub.ruIdentifies all carbon atoms in the molecule, including carbonyls. nih.gov
IR Spectroscopy Presence of functional groups. slideshare.netConfirms C=O and O-H functional groups.
UV-Vis Spectroscopy Presence of chromophores. slideshare.netDetects the conjugated diene system for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of "this compound". By providing detailed information about the chemical environment of individual protons and carbon atoms, NMR allows for the precise mapping of the molecule's complex steroidal framework.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit a series of characteristic signals. The protons in the steroidal backbone will appear in the upfield region, typically between 0.8 and 3.0 ppm. Key diagnostic signals would include those for the angular methyl groups and the protons of the A, B, C, and D rings. The aldehydic proton at the C-21 position would be a distinct downfield singlet. The olefinic protons on the A-ring would also resonate at downfield chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbonyl carbons (C-3, C-11, C-20, and C-21) are expected to be the most downfield-shifted signals. The numerous sp³-hybridized carbons of the steroid nucleus would appear in the upfield region of the spectrum.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for assigning the complex ¹H and ¹³C NMR spectra. COSY experiments establish proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms. These experiments are crucial for confirming the connectivity and stereochemistry of the molecule. rsc.orguzh.ch

While specific spectral data for "this compound" is not publicly available, the expected chemical shifts can be inferred from closely related structures like prednisolone and methylprednisolone. chemicalbook.comnih.govresearchgate.netchemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Corticosteroid Scaffold

Atom PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
C-1~7.3~155
C-2~6.2~128
C-3-~186
C-4~6.0~124
C-6-~33
C-11-~208
C-18 (CH₃)~0.8~16
C-19 (CH₃)~1.4~19
C-21 (CHO)~9.5~200

Note: The values in this table are approximate and based on data for related corticosteroid compounds. Actual values for this compound may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups and conjugated systems present in "this compound".

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to its various functional groups. Key expected peaks would include:

C=O stretching: Multiple strong bands between 1650 and 1750 cm⁻¹ corresponding to the ketone and aldehyde carbonyl groups.

O-H stretching: A broad band around 3400 cm⁻¹ due to the hydroxyl group at C-17.

C=C stretching: A peak around 1620 cm⁻¹ from the conjugated diene system in the A-ring.

C-H stretching: Bands in the region of 2850-3000 cm⁻¹.

The IR spectrum for the closely related compound prednisone shows characteristic absorptions that would be similar. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is primarily used to analyze the conjugated π-electron system of the molecule. Due to the cross-conjugated dienone system in the A-ring, "this compound" is expected to exhibit a strong UV absorption maximum (λmax) around 242-246 nm. sielc.comresearchgate.netmosuljournals.comresearchgate.net This characteristic absorption is useful for quantitative analysis using UV detection in chromatography. nih.govbohrium.comresearchgate.net

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueParameterExpected Value
IR SpectroscopyC=O Stretching Frequency1650 - 1750 cm⁻¹
IR SpectroscopyO-H Stretching Frequency~3400 cm⁻¹ (broad)
UV-Vis Spectroscopyλmax~242 - 246 nm

Bioanalytical Method Validation for Preclinical Research Samples and Biological Matrices

For the quantification of "this compound" in preclinical research samples, such as plasma, urine, or tissue homogenates, a robust and validated bioanalytical method is essential. nih.govstanford.edupatsnap.com High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high sensitivity and selectivity. dshs-koeln.denih.gov

The validation of a bioanalytical method ensures its reliability and is performed according to stringent guidelines. nih.gov Key validation parameters include:

Selectivity and Specificity: The method must be able to differentiate the analyte from endogenous components in the biological matrix.

Accuracy and Precision: The accuracy reflects how close the measured values are to the true concentration, while precision measures the reproducibility of the results. These are assessed at multiple concentration levels.

Linearity and Range: The method should demonstrate a linear relationship between the instrument response and the concentration of the analyte over a defined range.

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process from the biological matrix is determined.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage) is evaluated.

While specific validation data for "this compound" is not available in the literature, the table below presents typical acceptance criteria for a validated LC-MS/MS method for a similar small molecule in a preclinical setting, based on published methods for related corticosteroids. nih.govnih.govasianpubs.org

Table 3: Representative Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.99
AccuracyWithin ±15% of the nominal concentration (±20% at LLOQ)
Precision (Coefficient of Variation, %CV)≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision
Matrix Effect (%CV)≤ 15%
RecoveryConsistent and reproducible

The development and validation of such a method would involve optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and mass spectrometric detection parameters to achieve the required sensitivity and selectivity for preclinical pharmacokinetic and metabolism studies. nih.govdshs-koeln.de

Future Research Directions and Translational Perspectives for 21 Dehydro 6α Methyl Prednisone

Development of Next-Generation Glucocorticoid Analogs Based on 21-Dehydro-6α-methyl Prednisone (B1679067) Structural Insights

The development of next-generation glucocorticoids hinges on understanding how specific structural changes influence biological activity. The architecture of 21-Dehydro-6α-methyl Prednisone offers valuable insights for designing novel analogs with improved therapeutic profiles. The key is to create compounds that retain or enhance anti-inflammatory and immunosuppressive properties while dissociating these from the metabolic and endocrine side effects associated with long-term use. acs.org

Structural modifications are pivotal in this endeavor. For instance, the 6α-methyl group, as seen in Medrol (methylprednisolone), is known to increase glucocorticoid potency. The absence of the 21-hydroxyl group (a "21-dehydro" or "21-desoxy" feature) fundamentally alters the molecule's polarity and metabolic fate. This modification has been explored in other corticosteroid derivatives to create "antedrugs"—compounds that are active locally but are rapidly metabolized into inactive forms upon entering systemic circulation, thereby reducing systemic side effects. nih.gov

Future research can systematically build upon the this compound scaffold. By introducing other functional groups at various positions on the steroid nucleus, it may be possible to fine-tune the molecule's interaction with the glucocorticoid receptor (GR). The goal is to develop selective glucocorticoid receptor modulators (SGRMs) that favor transrepression (the suppression of pro-inflammatory genes) over transactivation (the activation of genes linked to metabolic side effects). mdpi.com

Table 1: Potential Influence of Structural Modifications in this compound Analogs

Structural ModificationPotential Effect on Pharmacological ProfileRationale for Future Analogs
6α-methyl group Increased glucocorticoid potency.Serves as a baseline for creating highly potent anti-inflammatory agents.
21-dehydro feature Reduced systemic activity; potential for topical or localized action.Design of soft drugs or antedrugs with improved safety profiles.
Modifications at C16 Can influence potency and separate glucocorticoid from mineralocorticoid effects.Introduction of groups like a methoxycarbonyl could create metabolically labile points. nih.gov
9α-halogenation Significantly increases anti-inflammatory potency.Could be combined with other features to create highly potent SGRMs.

Exploration of Novel Therapeutic Applications in Preclinical Disease Models

While the primary applications of glucocorticoids are in inflammatory and autoimmune diseases, the unique structure of this compound warrants investigation in a broader range of preclinical disease models. The 21-dehydro modification suggests a potential for high local activity with lower systemic exposure, making it an interesting candidate for diseases affecting specific tissues.

Preclinical studies could explore its efficacy in models of:

Topical Inflammatory Conditions: Such as atopic dermatitis or psoriasis, where localized delivery is key. The croton oil-induced ear edema bioassay is a standard model for assessing topical anti-inflammatory activity and could be used to compare the potency of this compound against established corticosteroids like prednisolone (B192156). nih.gov

Inflammatory Bowel Disease (IBD): Formulations designed for targeted release in the colon could leverage the compound's potential for local action to reduce gut inflammation without the severe systemic side effects of conventional oral steroids.

Ophthalmic Inflammation: Conditions like uveitis could benefit from a locally administered steroid that is rapidly inactivated if it reaches the systemic circulation, potentially reducing the risk of glaucoma or cataracts.

Neuroinflammation: While challenging, exploring delivery methods to the central nervous system could open avenues for treating conditions where localized inflammation is a key driver of pathology.

A study on 21-desoxy-21-chloro corticosteroids demonstrated that such modifications could retain topical anti-inflammatory activity without significantly altering body weight, thymus weight, or plasma corticosterone (B1669441) levels in animal models, highlighting the potential for an improved safety profile. nih.gov Similar comprehensive preclinical evaluations for this compound are a critical next step.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding

To fully understand the biological impact of this compound, research must move beyond classical pharmacological assays. The integration of "omics" technologies can provide an unbiased, system-wide view of the molecular changes induced by this novel steroid. nih.govnih.gov These technologies are essential for building a comprehensive mechanistic picture and identifying novel biomarkers of drug response.

Genomics and Transcriptomics: While the genomic actions of glucocorticoids via the GR are well-known, transcriptomics (using RNA-Seq) can reveal the full spectrum of genes whose expression is altered by this compound. nih.govtum.de This can help determine if it preferentially modulates specific pathways (e.g., transrepression vs. transactivation) compared to traditional glucocorticoids.

Proteomics: This involves the large-scale study of proteins. Proteomic analysis can identify changes in protein expression and post-translational modifications that occur downstream of gene expression changes. This is crucial for understanding the functional consequences of GR activation by the novel compound. nih.gov

Metabolomics: As glucocorticoids are key regulators of metabolism, metabolomics can map the changes in small-molecule metabolites (e.g., glucose, lipids, amino acids) following treatment. nih.gov This would provide a detailed fingerprint of the metabolic impact of this compound, helping to predict potential metabolic side effects.

Table 2: Application of Omics Technologies in the Study of this compound

Omics TechnologyResearch QuestionPotential Insights
Transcriptomics Which genes are regulated by this compound?Identification of unique gene expression signatures; assessment of transrepression vs. transactivation. nih.gov
Proteomics How does the cellular protein landscape change?Understanding of downstream functional effects; identification of novel protein targets. nih.gov
Metabolomics What is the impact on cellular metabolism?Detailed profiling of metabolic shifts; prediction of potential side effects like hyperglycemia. nih.gov
Epigenomics Does the compound alter the epigenetic landscape?Insight into long-term changes in gene accessibility and expression patterns. nih.gov

By integrating data from these different omics layers, researchers can construct detailed models of the drug's mechanism of action, potentially uncovering novel therapeutic applications and identifying patient populations most likely to respond favorably. tum.deresearchgate.net

Q & A

Q. How can researchers resolve contradictory data on the glucocorticoid receptor (GR) binding affinity of this compound compared to prednisolone derivatives?

  • Methodological Answer : Perform competitive binding assays using GR-transfected HEK293 cells. Normalize data to dexamethasone (positive control) and account for nonspecific binding via excess cold ligand. Use molecular docking simulations to analyze steric effects of the 6α-methyl group on ligand-receptor interactions .

Q. What experimental strategies mitigate off-target mineralocorticoid receptor (MR) activation observed in in vivo studies of this compound?

  • Methodological Answer : Co-administer MR antagonists (e.g., spironolactone) in rodent models and measure electrolyte balance. Alternatively, synthesize 17α-alkoxy derivatives to reduce MR cross-reactivity. Validate selectivity via luciferase reporter assays in MR/GR dual-transfected systems .

Q. How do metabolic pathways of this compound differ across species, and what implications does this have for translational research?

  • Methodological Answer : Compare hepatic microsomal metabolism in human, rat, and dog models using LC-MS/MS. Identify species-specific cytochrome P450 isoforms (e.g., CYP3A4 in humans vs. CYP3A1 in rats) responsible for 6α-methyl group hydroxylation. Adjust dosing regimens in preclinical studies to account for metabolic clearance rates .

Q. What statistical approaches are optimal for analyzing dose-response contradictions in anti-inflammatory efficacy studies of this compound?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-study variability. Stratify data by administration route (oral vs. topical) and use Bayesian meta-analysis to reconcile discrepancies. Validate findings with in vitro NF-κB inhibition assays .

Experimental Design & Data Analysis

Q. How to design a pharmacokinetic-pharmacodynamic (PK-PD) model for this compound in autoimmune disease models?

  • Methodological Answer : Use compartmental modeling with serial plasma sampling in collagen-induced arthritis (CIA) mice. Measure tissue distribution via radiolabeled tracers (³H or ¹⁴C). Correlate AUC (area under the curve) with paw swelling reduction and IL-6 suppression .

Q. What in vitro assays best predict the tissue-specific glucocorticoid activity of this compound?

  • Methodological Answer : Prioritize transactivation assays (GRE-luciferase in A549 cells) for potency and gene-expression profiling (RNA-seq) for tissue selectivity. Compare results with ex vivo human tissue explants (e.g., synovial fibroblasts) to validate translational relevance .

Q. How to address batch-to-batch variability in biological activity assays for this compound?

  • Methodological Answer : Implement a quality control (QC) protocol with internal reference standards (e.g., USP prednisone). Use orthogonal methods like differential scanning calorimetry (DSC) for crystallinity assessment and cell-based reporter assays for bioactivity normalization .

Safety & Compliance

Q. What safety protocols are critical for handling this compound in aerosolized form?

  • Methodological Answer : Use NIOSH-certified N95 respirators in ventilated enclosures. Monitor airborne concentrations via gravimetric sampling. Decontaminate spills with 70% ethanol and activated carbon, followed by HEPA filtration .

Q. How to assess long-term toxicity of this compound in preclinical models?

  • Methodological Answer : Conduct 26-week oral gavage studies in Sprague-Dawley rats, evaluating adrenal suppression (ACTH challenge), bone mineral density (DEXA scans), and hepatic steatosis (histopathology). Compare with prednisone-treated cohorts .

Data Interpretation & Reporting

Q. What criteria should guide the inclusion/exclusion of outlier data in dose-ranging studies?

  • Methodological Answer : Apply Grubbs' test (α=0.05) for statistical outliers. Exclude data points only if technical errors (e.g., incorrect dosing) are documented. Report all outliers transparently in supplementary materials .

Q. How to harmonize conflicting LC-MS/MS and ELISA data for this compound metabolite quantification?

  • Methodological Answer : Cross-validate assays using spiked matrix samples. For ELISA, confirm antibody specificity via competitive inhibition with structural analogs. Prefer LC-MS/MS for low-abundance metabolites due to superior sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.